2-Cyclobutyl-2,2-difluoroethan-1-ol
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Overview
Description
2-Cyclobutyl-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a cyclobutyl group and two fluorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2,2-difluoroacetaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols or alkanes.
Substitution: Formation of cyclobutyl derivatives with various functional groups.
Scientific Research Applications
2-Cyclobutyl-2,2-difluoroethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutyl-2,2-difluoroethane: Lacks the hydroxyl group present in 2-Cyclobutyl-2,2-difluoroethan-1-ol.
2-Cyclobutyl-2,2-difluoropropanol: Contains an additional carbon atom in the backbone.
2-Cyclobutyl-2,2-difluoroethanamine: Features an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a cyclobutyl group, two fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10F2O |
---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
2-cyclobutyl-2,2-difluoroethanol |
InChI |
InChI=1S/C6H10F2O/c7-6(8,4-9)5-2-1-3-5/h5,9H,1-4H2 |
InChI Key |
VYJVTFJHYBCXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CO)(F)F |
Origin of Product |
United States |
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